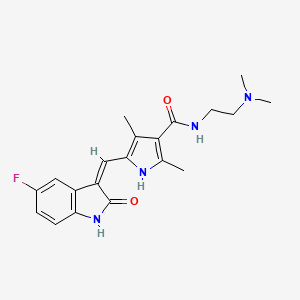
Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (A2ATODG) is a compound that has been used in scientific research for a variety of purposes. A2ATODG is a derivative of glucose, a simple sugar, and is composed of several different functional groups, including an allyl group, an acetamido group, and three acetyl groups. A2ATODG has been studied for its potential applications in biochemistry and physiology, and its ability to serve as a tool for studying the structure and function of proteins.
Scientific Research Applications
Synthesis and Enzyme Inhibition
The compound Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside plays a significant role in the synthesis of potential inhibitors of carbohydrate processing enzymes. These inhibitors are crucial in studying various biological processes and diseases. For instance, the synthesis of C-glycoside mimetics, including those of glycosylphosphates, glycolipids, and glycosyl amino acids, has been described. These mimetics are vital in inhibiting enzymes involved in carbohydrate processing, which can lead to the development of new therapeutic agents for treating diseases related to carbohydrate metabolism (Cipolla, La Ferla, & Nicotra, 1997).
Antioxidant and Anticoagulant Effects of Derivatized D-Glucans
Derivatization of D-glucans, to which this compound is structurally related, has shown to enhance their solubility and potentially alter their biological activities. These activities include antioxidation and anticoagulation. Chemically modified D-glucans have been studied for their potential in stimulating the immune system and treating human diseases. The process of acetylation, among others, contributes to these increased biological effects, highlighting the importance of chemical modifications in the pharmacological application of polysaccharides (Kagimura et al., 2015).
Metabolic Adaptations in Cancer
Research has identified alternatives to glucose, such as glutamine and acetate, for fueling cancer cell metabolism, especially under hypoxic conditions. This compound, being related to glucose derivatives, highlights the importance of sugar metabolism in cancer. This research points to critical metabolic nodes in glutamine and acetate metabolism as potential targets for cancer therapy, underscoring the adaptability of tumor cells to different nutrient sources (Corbet & Féron, 2015).
Future Directions
Given its potential pharmaceutical applications, future research could focus on further exploring its antibacterial, antitumor, and antiviral activities. This could involve testing the compound against a wider range of pathogens or cancer cell lines, or investigating its mechanism of action in more detail .
Biochemical Analysis
Biochemical Properties
Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside plays a significant role in biochemical reactions. It acts as a glycosyl chloride donor, making it a useful reagent in glycosylation reactions, where it can be used to selectively attach specific carbohydrates to proteins or other biomolecules.
Cellular Effects
It is known that this compound exhibits potential antibacterial, antitumor, and antiviral activities, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical interactions. As a glycosyl chloride donor, it can be used to selectively attach specific carbohydrates to proteins or other biomolecules. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is a synthetic glycoside that can be used as a building block for the synthesis of oligosaccharides and polysaccharides , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVMSRDBOXABR-WRQOLXDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)


![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)







![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)